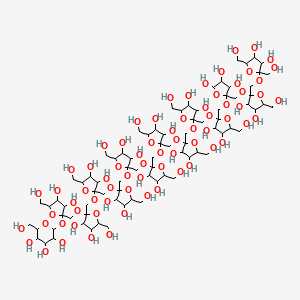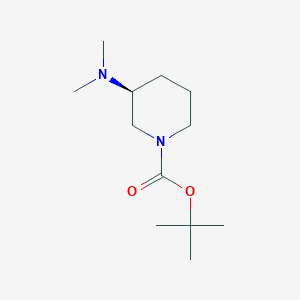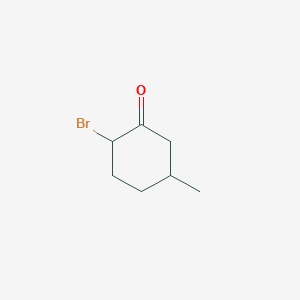
2-Bromo-5-methylcyclohexanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-methylcyclohexanone is an organic compound that belongs to the class of cyclohexanones It features a bromine atom and a methyl group attached to a cyclohexanone ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-methylcyclohexanone typically involves the bromination of 5-methylcyclohexanone. This can be achieved using bromine (Br2) in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the cyclohexanone ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Bromo-5-methylcyclohexanone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Reduction Reactions: The carbonyl group can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution: Products include 5-methylcyclohexanone derivatives with different substituents replacing the bromine atom.
Reduction: The major product is 2-bromo-5-methylcyclohexanol.
Oxidation: Products include 2-bromo-5-methylcyclohexanoic acid and other oxidized forms.
Applications De Recherche Scientifique
2-Bromo-5-methylcyclohexanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Bromo-5-methylcyclohexanone involves its interaction with various molecular targets. The bromine atom and carbonyl group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. Additionally, the carbonyl group can participate in hydrogen bonding and other non-covalent interactions, influencing its behavior in biological systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromo-2-methylcyclohexanone
- 5-Bromo-2-methylcyclohexanone
- 2-Chloro-5-methylcyclohexanone
Uniqueness
2-Bromo-5-methylcyclohexanone is unique due to the specific positioning of the bromine and methyl groups on the cyclohexanone ring. This structural arrangement imparts distinct chemical properties and reactivity patterns compared to its analogs. The presence of the bromine atom at the 2-position and the methyl group at the 5-position influences its steric and electronic characteristics, making it a valuable compound for targeted chemical synthesis and research applications.
Propriétés
Numéro CAS |
89886-68-0 |
|---|---|
Formule moléculaire |
C7H11BrO |
Poids moléculaire |
191.07 g/mol |
Nom IUPAC |
2-bromo-5-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-2-3-6(8)7(9)4-5/h5-6H,2-4H2,1H3 |
Clé InChI |
ZPYHMKMSTCGYAQ-UHFFFAOYSA-N |
SMILES canonique |
CC1CCC(C(=O)C1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


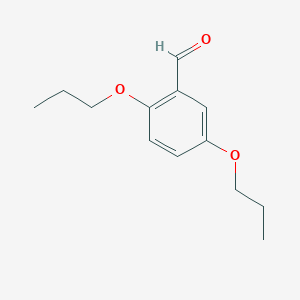
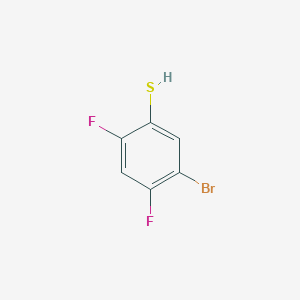
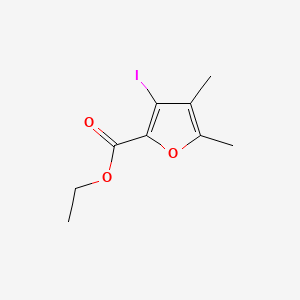
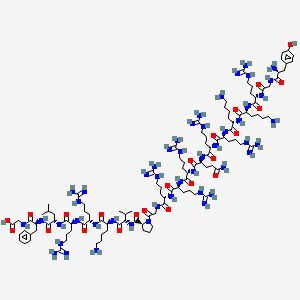
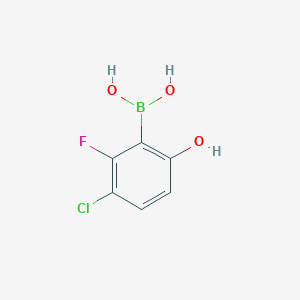

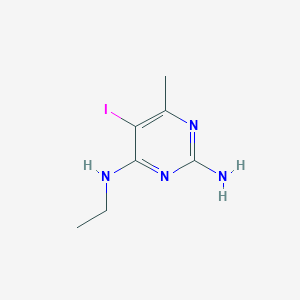

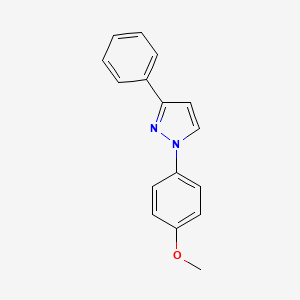
![6-Bromo-3,4-dihydro-5-methyl-2H-pyrano[2,3-b]pyridin-4-ol](/img/structure/B13925522.png)

![5-[[2-(2-Hydroxyethyl)-1-piperidinyl]sulfonyl]-1H-indole-2,3-dione](/img/structure/B13925544.png)
